molecular formula C17H25FN2O3 B2541489 2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide CAS No. 953992-00-2

2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2541489
CAS No.: 953992-00-2
M. Wt: 324.396
InChI Key: XQHZBTZHQXTRTN-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the 4-fluorophenoxyacetic acid intermediate.

    Piperidine Derivative Synthesis: Separately, the piperidine ring is functionalized by introducing a 2-methoxyethyl group. This can be achieved through nucleophilic substitution reactions using suitable alkylating agents.

    Coupling Reaction: The final step involves coupling the fluorophenoxyacetic acid intermediate with the functionalized piperidine derivative. This is typically done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.

    Biology: It is used in biochemical assays to study receptor-ligand interactions and signal transduction pathways.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenoxy group and piperidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
  • 2-(4-bromophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
  • 2-(4-methylphenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H22FN2O2\text{C}_{17}\text{H}_{22}\text{F}\text{N}_2\text{O}_2

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • N = Nitrogen
  • O = Oxygen

Research indicates that compounds similar to This compound often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the piperidine moiety suggests potential interactions with dopamine receptors, which are critical in the treatment of neurological disorders.

Key Biological Activities:

  • Dopamine Transporter (DAT) Inhibition :
    • Compounds with similar structures have shown high potency as DAT inhibitors, suggesting that this compound may exhibit similar properties. For instance, related piperidine derivatives have demonstrated binding affinities in the nanomolar range for DAT, indicating strong potential for therapeutic applications in conditions like ADHD and Parkinson's disease .
  • Serotonin Receptor Modulation :
    • The fluorophenoxy group may enhance selectivity towards serotonin receptors, which is crucial for treating mood disorders. Studies have indicated that modifications in the aromatic ring can significantly alter receptor binding profiles .

Therapeutic Potential

The therapeutic implications of this compound are broad, particularly in neuropharmacology. Its potential applications include:

  • Antidepressant Activity : By modulating serotonin levels, it may provide benefits in treating depression.
  • Anti-addictive Properties : As a DAT inhibitor, it could help in reducing cravings and withdrawal symptoms in substance use disorders.

Case Study 1: Dopamine Transporter Selectivity

A study evaluating a series of piperidine derivatives demonstrated that modifications at the 4-position significantly affected DAT selectivity. The compound exhibited a binding affinity of approximately 30 nM for DAT, with a selectivity ratio compared to serotonin transporter (SERT) exceeding 195 .

CompoundDAT Affinity (nM)SERT Affinity (nM)Selectivity Ratio
Compound A9.458062
Compound B305850195

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that similar compounds can lead to significant reductions in food intake and body weight when administered chronically. This suggests potential applications in obesity management through appetite regulation .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-22-11-10-20-8-6-14(7-9-20)12-19-17(21)13-23-16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHZBTZHQXTRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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